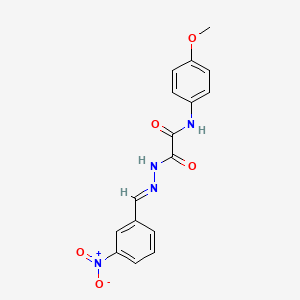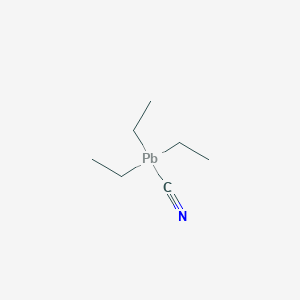
3,4-Dimethoxy-N'-(2-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C17H18N2O4 and a molecular weight of 314.344 g/mol . This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Studied for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities . Additionally, the methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N’-(4-methoxybenzylidene)benzohydrazide
- 3,4-Dimethoxy-N’-(3-methoxybenzylidene)benzohydrazide
- 3,4-Dimethoxy-N’-(2,3,4-trimethoxybenzylidene)benzohydrazide
- 3,4-Dimethoxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
Uniqueness
3,4-Dimethoxy-N’-(2-methoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activities. The presence of methoxy groups at the 3 and 4 positions, along with the 2-methoxybenzylidene moiety, provides distinct properties compared to other similar compounds .
Properties
CAS No. |
357206-38-3 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-7-5-4-6-13(14)11-18-19-17(20)12-8-9-15(22-2)16(10-12)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+ |
InChI Key |
GLYFYCBXNOAXNX-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



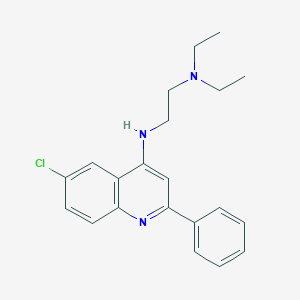
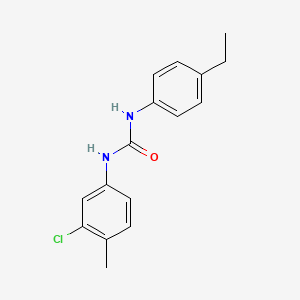
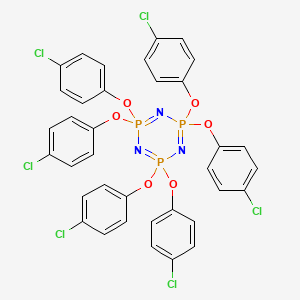




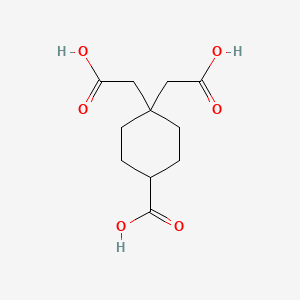
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
